3-(Isopropyl)-6-methylcyclohexen-1-yl acetate
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Overview
Description
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate typically involves the esterification of 3-(Isopropyl)-6-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3-(Isopropyl)-6-methylcyclohexen-1-ol+Acetic Acid→3-(Isopropyl)-6-methylcyclohexen-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Hydrolysis: 3-(Isopropyl)-6-methylcyclohexen-1-ol and acetic acid.
Reduction: 3-(Isopropyl)-6-methylcyclohexen-1-ol.
Oxidation: Various carboxylic acids depending on the specific reaction conditions.
Scientific Research Applications
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Mechanism of Action
The mechanism of action of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate primarily involves its hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can occur enzymatically in biological systems, where esterases catalyze the cleavage of the ester bond. The released alcohol and acetic acid can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar ester with an isopropyl group but lacks the cyclohexene ring.
Methylcyclohexyl acetate: Similar ester with a cyclohexyl ring but lacks the isopropyl group.
Ethyl acetate: Common ester used as a solvent, lacks both the isopropyl and cyclohexene groups.
Uniqueness
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and makes it valuable in the fragrance industry for its unique scent profile .
Properties
CAS No. |
85392-37-6 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(6-methyl-3-propan-2-ylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
YUWKYQNAIQTEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C=C1OC(=O)C)C(C)C |
Origin of Product |
United States |
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